molecular formula C12H6BrCl2FO B13615965 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

Cat. No.: B13615965
M. Wt: 335.98 g/mol
InChI Key: ANCHNPYOXPEQIJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is a chemical compound with the molecular formula C12H6BrCl2FO

Preparation Methods

The preparation of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves several synthetic routes. One common method includes the following steps :

    Diazotization Reaction: Ammonium salt and sodium nitrite aqueous solution are simultaneously fed into a tubular reactor to obtain a diazonium salt intermediate. The ammonium salt is prepared by dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid.

    Bromination: Cuprous bromide is dissolved in hydrobromic acid and heated to 100-130°C. The diazonium salt intermediate is then added dropwise, and the reaction is completed to yield this compound.

Chemical Reactions Analysis

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents and conditions used in these reactions include:

    Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Scientific Research Applications

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an insect growth regulator.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways . In biological systems, it acts as an insect growth regulator by mimicking the action of natural hormones, disrupting the normal development and growth of insects.

Comparison with Similar Compounds

2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:

  • 2-Bromo-1,3-dichloro-5-(4-fluorophenyl)benzene
  • 2-Bromo-1,3-dichloro-5-(4-chlorophenoxy)benzene
  • 2-Bromo-1,3-dichloro-5-(4-methylphenoxy)benzene

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C12H6BrCl2FO

Molecular Weight

335.98 g/mol

IUPAC Name

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

InChI

InChI=1S/C12H6BrCl2FO/c13-12-10(14)5-9(6-11(12)15)17-8-3-1-7(16)2-4-8/h1-6H

InChI Key

ANCHNPYOXPEQIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Br)Cl)F

Origin of Product

United States

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